Phenyl sulfamate
Overview
Description
Phenyl sulfamate, also known as this compound, is a useful research compound. Its molecular formula is C6H7NO3S and its molecular weight is 173.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Phenyl sulfamate is a nitrogen source that can be used in the amination of intermolecular . It has been found to interact with sulfatases , which are enzymes that catalyze the hydrolysis of sulfate esters. These enzymes play a crucial role in various biological processes, including hormone regulation, cell signaling, and the degradation of macromolecules .
Mode of Action
This compound has been found to react by an associative SN2 (S) mechanism with water acting as a nucleophile attacking at sulfur, cleaving the S–O bond with simultaneous formation of a new S–O bond to the oxygen of a water molecule . In neutral to moderate alkaline solution, a dissociative (E1cB) route is followed that involves ionization of the amino group followed by unimolecular expulsion of the leaving group from the ionized ester .
Biochemical Pathways
It is known that this compound can affect the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . These pathways are involved in the production of aromatic amino acids phenylalanine, tyrosine, and tryptophan, which are the molecular building blocks for protein biosynthesis .
Pharmacokinetics
It is known that the bioavailability, safety, and stability profiles of benzimidazole derivatives, which are structurally similar to this compound, are outstanding
Result of Action
It is known that this compound can inhibit sulfatases in a mechanism-based fashion . This inhibition can potentially affect various biological processes regulated by sulfatases, including hormone regulation, cell signaling, and the degradation of macromolecules .
Action Environment
It is known that the stability, solubility, and synthetic tractability of arylsulfate linkers, which are structurally similar to this compound, make them an attractive new motif for cleavable linkers
Biochemical Analysis
Biochemical Properties
Phenyl sulfamate interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is known to be involved in the amination of intermolecular
Cellular Effects
This compound has been found to selectively inhibit Staphylococcus aureus phospholipid biosynthesis, demonstrating its impact on cellular processes . It influences cell function by interacting with key biochemical pathways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a nitrogen source in the amination of intermolecular . It exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression .
Metabolic Pathways
This compound is likely involved in various metabolic pathways. It is known to be a nitrogen source, suggesting its involvement in nitrogen metabolism .
Transport and Distribution
It is likely that it interacts with specific transporters or binding proteins, influencing its localization or accumulation .
Biological Activity
Phenyl sulfamate is a compound that has garnered attention in various biological studies due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms, effects on different biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is an organic compound characterized by the presence of a phenyl group attached to a sulfamate functional group. The general structure can be represented as follows:
This structure contributes to its solubility and reactivity, making it suitable for various biochemical interactions.
This compound exhibits several biological activities, primarily through its interaction with enzymes and cellular pathways. Key mechanisms include:
- Inhibition of Steroid Sulfatase (STS) : this compound derivatives have been shown to act as potent inhibitors of STS, an enzyme involved in steroid metabolism. This inhibition is significant in breast cancer treatment, as it can reduce estrogen levels in tumors .
- Impact on Gut Microbiota : Recent studies indicate that phenyl sulfate, a metabolite derived from this compound, influences gut microbiota composition and function. It has been linked to the progression of diabetic kidney disease by inducing albuminuria and podocyte damage in experimental models .
- Antimicrobial Activity : Some sulfamate derivatives have demonstrated antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, certain this compound compounds exhibited minimum inhibitory concentrations (MIC) that indicate their potential as antimicrobial agents .
Case Studies
-
Diabetic Kidney Disease :
- A study involving diabetic rat models revealed that administration of phenyl sulfate led to increased albuminuria and podocyte damage. Histological analyses showed significant podocyte effacement and glomerular basement membrane thickening .
- In human cohorts with microalbuminuria, elevated levels of phenyl sulfate correlated with the progression of kidney disease, suggesting its role as a biomarker for early diagnosis and treatment targets .
- Breast Cancer Treatment :
Data Tables
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Study | Biological Activity | IC50/Effect | Model |
---|---|---|---|
Diabetic Kidney Disease Study | Induces albuminuria and podocyte damage | Increased levels of phenyl sulfate | Diabetic rat models |
Breast Cancer STS Inhibition Study | Inhibits steroid sulfatase | IC50 = 0.21 nM (most active) | MCF-7 breast cancer cells |
Antimicrobial Activity | Effective against Gram-positive/negative bacteria | MIC = 5 µM (E. coli) | Various microbial strains |
Properties
IUPAC Name |
phenyl sulfamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIYZMDJFLKIEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452510 | |
Record name | phenyl sulfamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19792-91-7 | |
Record name | phenyl sulfamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | phenyl sulfamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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